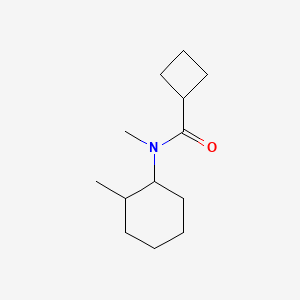
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class of compounds. MXE has gained popularity among recreational drug users due to its dissociative and hallucinogenic effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
作用机制
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide acts as a non-competitive NMDA receptor antagonist, which leads to the dissociation of sensory input from the brain. 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide also has affinity for the serotonin transporter and sigma-1 receptor, which may contribute to its hallucinogenic effects.
Biochemical and Physiological Effects
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has been found to produce a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, leading to euphoria and hallucinations. 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide also produces analgesia and anesthesia by blocking NMDA receptor activity. However, 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has also been found to produce negative effects such as anxiety, confusion, and psychosis.
实验室实验的优点和局限性
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has advantages and limitations for lab experiments. Its dissociative effects make it useful for studying the NMDA receptor and its role in sensory processing. However, 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide’s psychoactive effects may also make it difficult to study in a controlled environment.
未来方向
There are several future directions for 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide research. One potential direction is to investigate its potential as a treatment for addiction. 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide’s ability to block NMDA receptors may make it useful for treating alcohol and opioid addiction. Another potential direction is to investigate its use as an anesthetic. 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide’s ability to produce anesthesia without respiratory depression may make it a safer alternative to traditional anesthetics. Finally, further research is needed to better understand 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide’s mechanism of action and its effects on the brain and body.
合成方法
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide is synthesized by the reaction of 3-methoxyphenylacetonitrile with cyclohexylmagnesium bromide, followed by reaction with methylamine and 2-methylcyclohexanone. The resulting product is then hydrolyzed to form 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide.
科学研究应用
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has been the subject of scientific research due to its potential therapeutic applications. It has been found to have analgesic, anesthetic, and antidepressant effects. 6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide has also been studied as a potential treatment for alcohol and opioid addiction.
属性
IUPAC Name |
6-methoxy-N-methyl-N-(2-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-6-4-5-7-13(11)17(2)15(18)12-8-9-14(19-3)16-10-12/h8-11,13H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYZKISGCMJBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2=CN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7509957.png)





